![molecular formula C10H10N2O3 B13190174 (7-Methoxyimidazo[1,2-A]pyridin-3-YL)acetic acid](/img/structure/B13190174.png)
(7-Methoxyimidazo[1,2-A]pyridin-3-YL)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7-Methoxyimidazo[1,2-A]pyridin-3-YL)acetic acid is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties . The structure of this compound includes a methoxy group at the 7th position and an acetic acid moiety attached to the 3rd position of the imidazo[1,2-A]pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions
A common method for synthesizing (7-Methoxyimidazo[1,2-A]pyridin-3-YL)acetic acid involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. The reaction typically proceeds under mild conditions, making it suitable for large-scale production.
. this method has a lower overall yield due to its multistage nature.
Industrial Production Methods
Industrial production of this compound often utilizes the multicomponent condensation method due to its efficiency and scalability. The use of readily available starting materials and mild reaction conditions makes this method particularly attractive for industrial applications.
化学反应分析
Types of Reactions
(7-Methoxyimidazo[1,2-A]pyridin-3-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazo[1,2-A]pyridine ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of (7-Hydroxyimidazo[1,2-A]pyridin-3-YL)acetic acid.
Reduction: Formation of reduced imidazo[1,2-A]pyridine derivatives.
Substitution: Formation of various substituted imidazo[1,2-A]pyridin-3-YL)acetic acid derivatives.
科学研究应用
(7-Methoxyimidazo[1,2-A]pyridin-3-YL)acetic acid has numerous applications in scientific research, including:
作用机制
The mechanism of action of (7-Methoxyimidazo[1,2-A]pyridin-3-YL)acetic acid involves its interaction with various molecular targets and pathways. For example, it can block γ-aminobutyric acid (GABA) receptors, similar to classical benzodiazepine tranquilizers . This interaction leads to its hypnotic and sedative effects. Additionally, its antibacterial and antifungal activities are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
相似化合物的比较
Similar Compounds
Zolpidem: A well-known hypnotic drug used to treat insomnia.
Alpidem: Used for its anxiolytic properties.
Uniqueness
(7-Methoxyimidazo[1,2-A]pyridin-3-YL)acetic acid is unique due to its methoxy group at the 7th position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other imidazo[1,2-A]pyridine derivatives and contributes to its broad spectrum of biological activities .
属性
分子式 |
C10H10N2O3 |
|---|---|
分子量 |
206.20 g/mol |
IUPAC 名称 |
2-(7-methoxyimidazo[1,2-a]pyridin-3-yl)acetic acid |
InChI |
InChI=1S/C10H10N2O3/c1-15-8-2-3-12-7(4-10(13)14)6-11-9(12)5-8/h2-3,5-6H,4H2,1H3,(H,13,14) |
InChI 键 |
FNRPSRQYDQSYQR-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=NC=C(N2C=C1)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


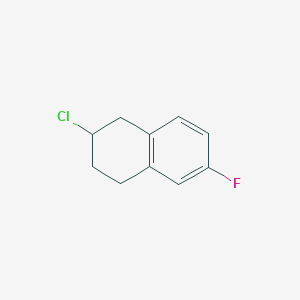
![5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13190105.png)

amine](/img/structure/B13190116.png)
![5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde](/img/structure/B13190123.png)
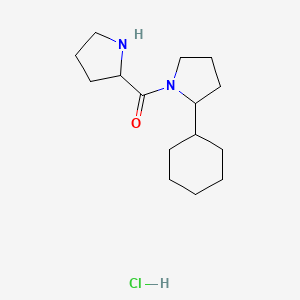
![(2S,5R)-2-(Bromomethyl)-5-[3-(trifluoromethyl)phenyl]oxane](/img/structure/B13190132.png)
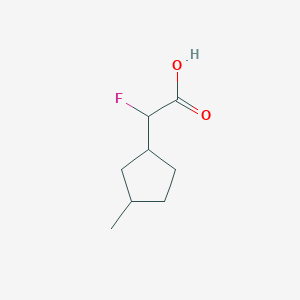
![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoic acid](/img/structure/B13190139.png)
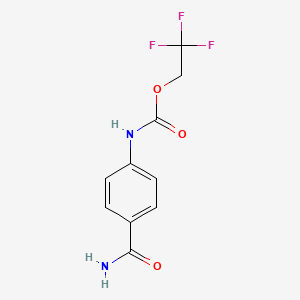
![1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol](/img/structure/B13190144.png)
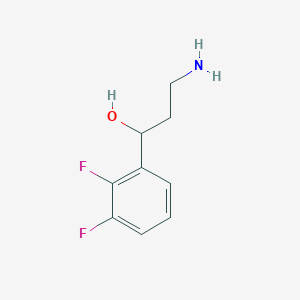
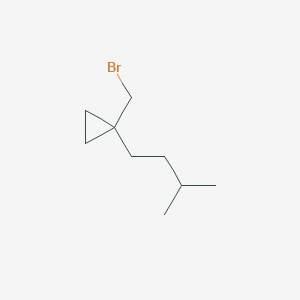
![2-{[(4-Chloro-3-fluorophenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13190180.png)
